LSD1 Enzymatic Potency: CBB1003 IC50 vs. Series Analogs CBB1002 and CBB1007
In a recombinant human LSD1 mass‑spectrometry‑based demethylation assay using an H3K4me2 peptide substrate, CBB1003 exhibited an IC50 of 10.54 μM, placing it intermediate between the less potent CBB1002 (IC50 11.16 μM) and the more potent CBB1007 (IC50 5.27 μM) [1]. This 2‑fold potency difference relative to CBB1007 allows researchers to select CBB1003 when an intermediate level of LSD1 inhibition is preferred to avoid complete target saturation or to maintain a wider therapeutic window in cellular studies.
| Evidence Dimension | LSD1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10.54 μM (CBB1003) |
| Comparator Or Baseline | CBB1002: 11.16 μM; CBB1007: 5.27 μM |
| Quantified Difference | CBB1003 is 1.06‑fold less potent than CBB1002 (essentially equipotent) and 2.0‑fold less potent than CBB1007 |
| Conditions | Recombinant human LSD1; H3K4me2 peptide substrate; mass spectrometry readout |
Why This Matters
Procurement of CBB1003 over CBB1007 may be preferred when partial LSD1 inhibition is mechanistically desired or when a compound with a broader selectivity margin is needed.
- [1] Wang J, Lu F, Ren Q, et al. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties. Cancer Res. 2011;71(23):7238-7249. doi:10.1158/0008-5472.CAN-11-0896 View Source
